3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
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Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a complex organic compound that features a benzodioxin ring, a benzothiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Benzothiophene Ring: This involves the cyclization of thiophene derivatives with appropriate substituents.
Coupling Reactions: The benzodioxin and benzothiophene intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin and benzothiophene rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and benzothiophene rings may facilitate binding to these targets, while the carboxamide group can form hydrogen bonds, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: Shares the benzodioxin ring but lacks the benzothiophene and carboxamide groups.
Benzothiophene: Contains the benzothiophene ring but does not have the benzodioxin or carboxamide groups.
N-phenylbenzamide: Features the carboxamide group but lacks the benzodioxin and benzothiophene rings.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide lies in its combination of these three distinct structural motifs, which confer unique chemical and biological properties not found in the individual components .
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c26-23(25-15-6-2-1-3-7-15)22-21(17-8-4-5-9-20(17)31(22,27)28)24-16-10-11-18-19(14-16)30-13-12-29-18/h1-11,14,24H,12-13H2,(H,25,26) |
InChI Key |
ABUZJZJJUXXVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(S(=O)(=O)C4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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